molecular formula C22H20N2 B2756665 (1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine CAS No. 220665-51-0

(1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine

Cat. No.: B2756665
CAS No.: 220665-51-0
M. Wt: 312.416
InChI Key: FAHMSYSXFWQYOW-VXKWHMMOSA-N
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Description

(1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is a chiral diamine compound with the molecular formula C₂₂H₂₀N₂ It is characterized by the presence of two naphthalene rings attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Formation of Intermediate: The naphthalene derivatives undergo a series of reactions to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with ethane-1,2-diamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the coupling reaction efficiently.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The naphthalene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different chiral configuration.

    (S)-1-(Naphthalen-2-yl)ethanol: A related compound with a single naphthalene ring and an alcohol group.

Uniqueness

(1S,2S)-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of two naphthalene rings, which confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(1S,2S)-1,2-dinaphthalen-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21-22H,23-24H2/t21-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHMSYSXFWQYOW-VXKWHMMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC4=CC=CC=C4C=C3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H]([C@H](C3=CC4=CC=CC=C4C=C3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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